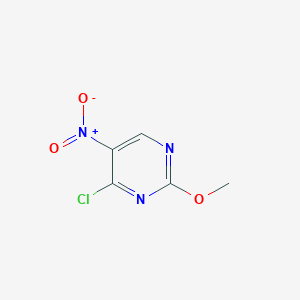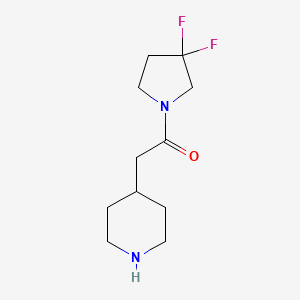
1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Overview
Description
1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as 3,3-Difluoropyrrolidin-2-yl-2-piperidin-4-yl-ethan-1-one or DF-PEPE, is a small molecule compound with a wide range of applications in the scientific research field. It has been used as a ligand in the synthesis of various other compounds, and as a tool in biochemistry and physiology applications.
Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of a dipeptidyl peptidase IV inhibitor, structurally related to 1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, revealed insights into its absorption, distribution, metabolism, and excretion (ADME) profiles across different species. The compound exhibited rapid absorption and was primarily metabolized via hydroxylation and amide hydrolysis, with significant renal clearance (Sharma et al., 2012).
Wound Healing Potential
Derivatives of a similar structural framework demonstrated significant in vivo wound-healing activity. The study highlighted the importance of certain functional groups in enhancing wound healing, suggesting potential applications in therapeutic treatments for wounds (Vinaya et al., 2009).
Neuroinflammation Imaging
A novel compound designed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R) exhibited binding affinity and specificity, suggesting its application in neuroinflammation imaging related to neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).
Anticonvulsant Activity
Research on 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents showed promising results in acute models of seizures. These findings indicate potential applications in the development of new treatments for epilepsy (Rybka et al., 2017).
Antidepressant-Like Effects
A study on new 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives assessed their antidepressant-like effects using the forced swimming test. The results suggested that certain compounds significantly reduced immobility behavior, indicating potential antidepressant properties (Köksal & Bilge, 2007).
Treatment-Resistant Depression
Preclinical characterization of BMS-986169, a novel glutamate N-Methyl-D-Aspartate 2B receptor negative allosteric modulator, showed potential for treatment-resistant depression. The compound demonstrated high binding affinity, selective inhibition of receptor function, and promising effects in behavioral models of depression without inducing ketamine-like side effects (Bristow et al., 2017).
properties
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)3-6-15(8-11)10(16)7-9-1-4-14-5-2-9/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOFOHHMRSPPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Difluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



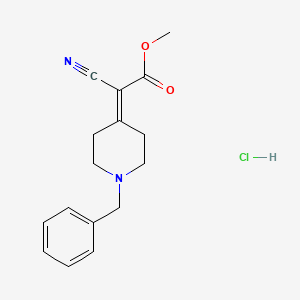
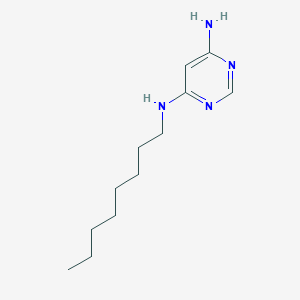
![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)

![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)


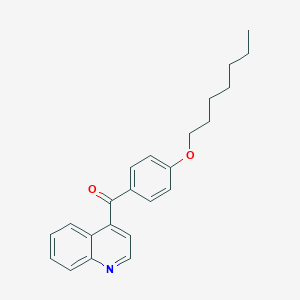
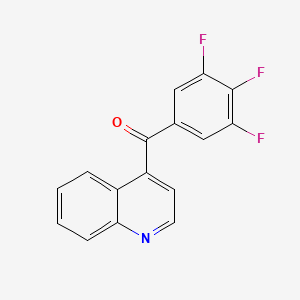
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)
amine hydrochloride](/img/structure/B1459529.png)
